Anhydride de l'acide 5-méthylisatoïque

Vue d'ensemble

Description

5-Methylisatoic anhydride, also known as N-Methylisatoic anhydride (NMIA), is a selective acylation agent for the 2’-OH of RNA . It is widely used in the analysis of secondary RNA structures using the SHAPE (Selective 2’-OH Acylation Analyzed by Primer Extension) technique .

Molecular Structure Analysis

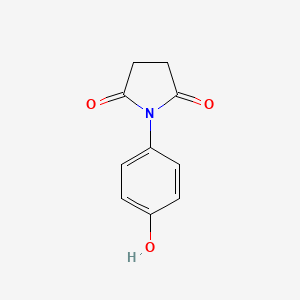

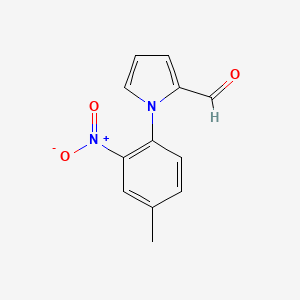

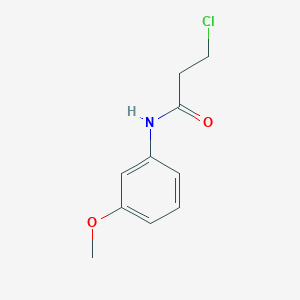

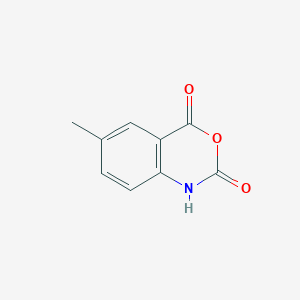

5-Methylisatoic anhydride has the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . Its IUPAC name is 6-methyl-1H-3,1-benzoxazine-2,4-dione . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

5-Methylisatoic anhydride is known to react with RNA, specifically acylating the 2’-OH group of flexible ribonucleotides . This reaction forms the basis of its use in SHAPE technology for RNA structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylisatoic anhydride are not explicitly detailed in the search results. For comprehensive information, please refer to its Material Safety Data Sheet (MSDS) or similar resources .Applications De Recherche Scientifique

Recherche en protéomique

Anhydride de l'acide 5-méthylisatoïque: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions . Ce composé est utilisé comme réactif biochimique pour modifier les protéines et les peptides, aidant à l'identification et à la quantification des protéines dans des échantillons biologiques complexes. Son rôle en protéomique est crucial pour comprendre les interactions protéiques, les modifications post-traductionnelles et les mécanismes des maladies.

Analyse de la structure de l'ARN

Dans le domaine de la biologie moléculaire, l'this compound sert de sonde SHAPE (acylation sélective du 2'-hydroxyle analysée par extension d'amorce) . Cette application est importante pour étudier la structure des molécules d'ARN in vivo. En acylant les groupes 2'-hydroxyle des ribonucléotides, les chercheurs peuvent déduire la structure de l'ARN, ce qui est essentiel pour comprendre sa fonction dans les processus cellulaires.

Synthèse de polyuréthanes

Le composé est impliqué dans la synthèse de polyuréthanes à partir de matières premières renouvelables . Les polyuréthanes modifiés par l'this compound sont utilisés dans diverses applications industrielles telles que les peintures, les adhésifs, les mousses, les revêtements, les encres et les pièces automobiles. Cette application met en évidence la polyvalence du composé dans la création de matériaux durables.

Mécanisme D'action

Target of Action

The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .

Mode of Action

The mode of action of 5-Methylisatoic anhydride involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the 5-Methylisatoic anhydride to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .

Biochemical Pathways

The biochemical pathway of 5-Methylisatoic anhydride involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .

Pharmacokinetics

The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-Methylisatoic anhydride is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .

Action Environment

The action of 5-Methylisatoic anhydride is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Methylisatoic anhydride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic reagents, where it undergoes nucleophilic acyl substitution reactions . This compound is also known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These interactions are crucial for understanding the biochemical pathways and mechanisms in which 5-Methylisatoic anhydride is involved.

Cellular Effects

5-Methylisatoic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 5-Methylisatoic anhydride can alter cellular homeostasis and potentially disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of 5-Methylisatoic anhydride involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is highly reactive to nucleophilic attack, which allows it to participate in various biochemical reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylisatoic anhydride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Methylisatoic anhydride can lead to significant cellular changes.

Dosage Effects in Animal Models

The effects of 5-Methylisatoic anhydride vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can cause toxic or adverse effects, such as skin and eye irritation, and respiratory issues . These threshold effects are crucial for determining safe and effective dosages for research and potential therapeutic applications.

Metabolic Pathways

5-Methylisatoic anhydride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophilic reagents and its ability to form carboxylic acids, esters, and amides are key aspects of its metabolic involvement . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Methylisatoic anhydride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 5-Methylisatoic anhydride are critical for its biochemical activity and overall cellular effects.

Subcellular Localization

5-Methylisatoic anhydride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of 5-Methylisatoic anhydride can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

Propriétés

IUPAC Name |

6-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXZSGIPOINDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963700 | |

| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4692-99-3 | |

| Record name | 4692-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4692-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.